3-(Benzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
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Description
The compound “3-(Benzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one” is a complex organic molecule. It contains a benzenesulfonyl group, a fluoro group, a propyl group, and a quinolinone group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzenesulfonyl derivatives are often synthesized through reactions with amines and alcohols . A similar compound, 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine, was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .Chemical Reactions Analysis
Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds. It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
BFQ has gained attention in medicinal chemistry due to its unique structure and potential therapeutic applications. Researchers explore its interactions with biological targets, such as enzymes, receptors, and proteins. By modifying the BFQ scaffold, scientists can design novel drug candidates with improved efficacy and reduced side effects. For instance, BFQ derivatives have shown promise as kinase inhibitors, antimicrobial agents, and anticancer drugs .
Fluorescent Probes for Cellular Imaging
Fluorescent probes play a crucial role in visualizing cellular processes. BFQ, with its inherent fluorescence properties, can serve as a powerful imaging tool. Researchers label specific biomolecules (e.g., proteins, nucleic acids) with BFQ derivatives to track their localization within cells. This technique aids in studying subcellular structures, protein-protein interactions, and dynamic cellular events .
Environmental Sensing and Monitoring
BFQ’s fluorescence response can be modulated by changes in its environment. Researchers have exploited this property to develop environmental sensors. By attaching BFQ derivatives to specific analytes (e.g., metal ions, pH indicators), they create sensitive probes for detecting pollutants, monitoring water quality, and assessing environmental conditions .
Photodynamic Therapy (PDT)
PDT is a cancer treatment that involves light-activated compounds. BFQ derivatives can act as photosensitizers, selectively accumulating in tumor cells. Upon exposure to light, they generate reactive oxygen species, leading to localized cell damage and tumor destruction. PDT using BFQ-based agents holds promise as a targeted and minimally invasive therapy .
Materials Science and Optoelectronics
BFQ’s conjugated structure makes it interesting for materials science. Researchers explore its use in organic semiconductors, light-emitting diodes (LEDs), and solar cells. By incorporating BFQ into polymer matrices, they enhance charge transport and optoelectronic properties. Its fluorescence can also be harnessed for display technologies .
Chemical Biology and Enzyme Studies
BFQ derivatives serve as valuable tools for studying enzyme activity. By designing specific BFQ-based substrates, researchers can monitor enzymatic reactions in real time. For example, they use BFQ-labeled peptides to investigate protease activity or kinase function. These studies contribute to our understanding of biological processes and aid drug development .
properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c1-2-10-20-12-17(24(22,23)14-6-4-3-5-7-14)18(21)15-11-13(19)8-9-16(15)20/h3-9,11-12H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJWCKKDMWNRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one |
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